molecular formula C20H20FN3O4S B2912517 ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-86-2

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2912517
CAS No.: 851948-86-2
M. Wt: 417.46
InChI Key: AYYRMVOAHZJUJQ-UHFFFAOYSA-N
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Description

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbutanoylamino group, and a thienopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, ketones, and reducing agents like sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as catalytic protodeboronation and radical reactions to achieve the desired functionalization .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic or nucleophilic reagents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxides, secondary amines, and substituted aromatic compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-4-28-20(27)17-14-10-29-18(22-15(25)9-11(2)3)16(14)19(26)24(23-17)13-7-5-12(21)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYRMVOAHZJUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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